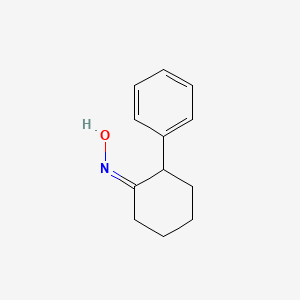

2-Phenylcyclohexanone oxime

Description

Significance as a Versatile Synthetic Scaffold

The utility of 2-Phenylcyclohexanone (B152291) oxime as a synthetic scaffold lies in the reactivity of the oxime functional group, which can be transformed into various other functionalities, allowing for the construction of more complex molecules. It is a key precursor for generating substituted aza-heterocyles, which are core structures in many biologically active compounds and functional materials.

The primary transformation that underscores its versatility is the Beckmann rearrangement . This acid-catalyzed reaction converts the oxime into a ring-expanded lactam, specifically a substituted caprolactam. wikipedia.orgcsbsju.edu The reaction proceeds via protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the N-O bond. organic-chemistry.orgchemistnotes.com In the case of 2-phenylcyclohexanone oxime, this rearrangement results in the insertion of the nitrogen atom into the cyclohexyl ring, yielding a 7-membered lactam. This lactam can then serve as a monomer for polymerization or as a starting point for further chemical modifications. The archetypal example of this reaction is the industrial synthesis of caprolactam (the precursor to Nylon 6) from cyclohexanone (B45756) oxime. wikipedia.org

Beyond the Beckmann rearrangement, the oxime group can undergo other significant transformations:

Reduction: The C=N-OH group can be reduced using agents like lithium aluminum hydride to yield the corresponding amine, 2-phenylcyclohexylamine. This provides a route to substituted cyclic amines.

Oxidation: Oxidation of the oxime can lead to the formation of nitroso compounds or nitriles, depending on the reagents used.

Alternative Rearrangements: The corresponding ketone, 2-phenylcyclohexanone, can undergo the Schmidt reaction by reacting with hydrazoic acid under acidic conditions. wikipedia.org This reaction also produces a lactam, offering a related but distinct pathway to the same class of heterocyclic scaffolds as the Beckmann rearrangement. libretexts.orgbyjus.com

These transformations highlight how this compound can act as a central building block, or scaffold, from which diverse molecular architectures, particularly those containing nitrogen, can be accessed. nih.govrsc.org

Interactive Data Table: Key Reactions of this compound

| Reaction | Reagents | Product Class | Significance |

| Beckmann Rearrangement | Strong Acid (e.g., H₂SO₄, PCl₅) wikipedia.orgchemistnotes.com | Lactam | Ring expansion to form a substituted caprolactam, a key aza-heterocycle. |

| Reduction | LiAlH₄ or NaBH₄ | Amine | Synthesis of substituted cyclic amines. |

| Oxidation | Peracids, H₂O₂ | Nitroso compounds, Nitriles | Access to different nitrogen-containing functional groups. |

Historical Context of Oxime Chemistry Relevant to this compound

The chemistry of oximes is a well-established field in organic chemistry, with its origins tracing back to the late 19th century. The discovery and foundational studies of oximes and their characteristic reactions provide the essential context for understanding compounds like this compound.

Discovery of Oximes: The German chemist Victor Meyer is credited with the discovery of the oxime functional group in 1882. fupress.netjewishencyclopedia.com He and his student Alois Janny found that reacting aldehydes or ketones with hydroxylamine (B1172632) resulted in the formation of crystalline products, which they named "oximes" by combining parts of the words "oxygen" and "imine". fupress.netorganicreactions.org Meyer's work established the general synthesis of aldoximes and ketoximes and even explored their stereoisomerism. encyclopedia.combritannica.comredalyc.org The formation of this compound from its parent ketone and hydroxylamine is a direct application of this fundamental discovery.

The Beckmann Rearrangement: Shortly after the discovery of oximes, another German chemist, Ernst Otto Beckmann , reported a peculiar reaction of these new compounds in 1886. numberanalytics.com He found that treating a ketoxime, specifically benzophenone (B1666685) oxime, with an acidic reagent like phosphorus pentachloride caused it to rearrange into an amide (benzanilide). libretexts.org This acid-catalyzed transformation of an oxime into an amide or lactam became known as the Beckmann rearrangement. wikipedia.orglibretexts.org The discovery was pivotal, as it provided a method for carbon-nitrogen bond formation and ring expansion in cyclic systems. thermofisher.com The industrial application of the Beckmann rearrangement to convert cyclohexanone oxime into caprolactam for the production of Nylon 6 cemented its importance in both academic and industrial chemistry. wikipedia.orgthermofisher.com The study of this compound's reactivity is deeply rooted in the principles established by Beckmann over a century ago.

Interactive Data Table: Historical Milestones in Oxime Chemistry

| Year | Scientist(s) | Key Discovery/Contribution | Relevance to this compound |

| 1882 | Victor Meyer, Alois Janny | First synthesis and characterization of oximes from carbonyls and hydroxylamine. fupress.netencyclopedia.com | Provides the fundamental synthesis method for the compound. |

| 1886 | Ernst Otto Beckmann | Discovery of the acid-catalyzed rearrangement of oximes to amides (Beckmann Rearrangement). numberanalytics.comlibretexts.org | Defines the most significant reaction pathway for the compound, leading to lactams. |

| 1924 | Karl Friedrich Schmidt | Reported the reaction of hydrazoic acid with ketones to form amides (Schmidt Reaction). wikipedia.org | Provides an alternative synthetic route from the parent ketone to the same class of lactam products. |

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-(2-phenylcyclohexylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11,14H,4-5,8-9H2/b13-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZSUWLEVRELGQ-SEYXRHQNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=NO)C(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC/C(=N/O)/C(C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20421056 | |

| Record name | NSC122965 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22591-17-9 | |

| Record name | NSC122965 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC122965 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20421056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Phenylcyclohexanone Oxime and Its Derivatives

Classical Condensation Reactions with Hydroxylamine (B1172632)

The most fundamental and widely practiced method for the synthesis of 2-phenylcyclohexanone (B152291) oxime is the classical condensation reaction between 2-phenylcyclohexanone and hydroxylamine. wikipedia.org This reaction is a standard procedure for converting ketones and aldehydes to their corresponding oximes. wikipedia.orgchemtube3d.com

Typically, the reaction is conducted by treating the parent ketone, 2-phenylcyclohexanone, with hydroxylamine hydrochloride. researchgate.net Since this reaction liberates hydrochloric acid, a base is required to neutralize it and free the hydroxylamine nucleophile to facilitate the reaction. Common bases used for this purpose include pyridine (B92270) or sodium acetate. researchgate.netnih.gov The process is generally carried out by refluxing the reactants in an alcoholic solvent, such as ethanol. researchgate.netnih.gov The reaction proceeds through the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone, followed by dehydration to yield the C=N double bond of the oxime. chemtube3d.com

While reliable, classical methods can present drawbacks such as extended reaction times, the use of potentially toxic bases like pyridine, and the generation of waste from solvents and neutralization byproducts. nih.gov

Table 1: Overview of Classical Oximation Reaction

| Component | Role/Compound | Typical Examples | Reference |

|---|---|---|---|

| Ketone Substrate | Starting material | 2-Phenylcyclohexanone | researchgate.net |

| Oximating Agent | Source of the =NOH group | Hydroxylamine Hydrochloride (NH₂OH·HCl) | wikipedia.orgresearchgate.net |

| Base | Neutralizes HCl byproduct | Pyridine, Sodium Acetate | researchgate.netnih.gov |

| Solvent | Reaction medium | Ethanol | nih.gov |

| Conditions | Reaction environment | Reflux | researchgate.netnih.gov |

Catalytic Approaches for Oxime Formation

To overcome the limitations of classical methods, various catalytic approaches have been developed to streamline the synthesis of oximes, offering improvements in efficiency, reaction time, and environmental impact.

One-Pot Synthesis from Ketones and Hydroxylamine Hydrochloride

One-pot syntheses are highly valued for their operational simplicity and efficiency. In the context of oxime formation, these methods aim to combine the carbonyl compound, hydroxylamine hydrochloride, and a catalyst in a single step. Research has demonstrated the effectiveness of various catalysts in promoting oximation under mild or solvent-free conditions.

For instance, bismuth(III) oxide (Bi₂O₃) has been employed as an effective catalyst for the synthesis of oximes from a range of aldehydes and ketones with hydroxylamine hydrochloride. nih.gov This method can be performed under solvent-free conditions by simply grinding the reactants together at room temperature, leading to excellent yields in a very short time. nih.gov Another green approach involves the use of Hyamine®, a quaternary ammonium (B1175870) salt, as a catalyst in an aqueous medium at ambient temperature, which shows high chemoselectivity for aldehydes over ketones. yccskarad.com Other reported catalysts for one-pot oximation include potassium carbonate and various solid acids and bases. researchgate.netjocpr.com These catalytic systems often obviate the need for harsh bases or organic solvents, aligning with the principles of green chemistry. nih.govyccskarad.com

Table 2: Examples of Catalysts for One-Pot Oximation

| Catalyst | Substrate Scope | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Bismuth(III) Oxide (Bi₂O₃) | Aldehydes and Ketones | Solvent-free, grinding, room temp. | Rapid reaction, high yield, green method | nih.gov |

| Hyamine® | Primarily Aldehydes | Aqueous medium, room temp. | Chemoselective, environmentally friendly | yccskarad.com |

| Potassium Carbonate (K₂CO₃) | Aldehydes | THF, for oxime ethers | Mild conditions, good yields for ether derivatives | jocpr.com |

Stereoselective Synthesis Considerations for 2-Phenylcyclohexanone Oxime Analogues

The synthesis of chiral analogues of this compound, particularly those with axial chirality arising from restricted rotation around the C=N bond, is a sophisticated area of organic synthesis. sci-hub.se Achieving stereocontrol in these systems requires specialized enantioselective methods or resolution techniques.

Enantioselective Methods for Chiral Cyclohexylidene Oxime Ethers

Significant progress has been made in the catalytic enantioselective synthesis of axially chiral cyclohexylidene oxime ethers. sci-hub.se A notable method involves the desymmetrization of prochiral 4-substituted cyclohexanones, such as 4-phenylcyclohexanone (B41837), through their reaction with O-arylhydroxylamines. sci-hub.senih.gov This transformation can be catalyzed by a chiral BINOL-derived strontium phosphate (B84403) complex. sci-hub.sethieme-connect.com The reaction proceeds with high yields and good to excellent enantioselectivities. The catalyst, Sr(TRIP)₂, where TRIP is a bulky phosphoric acid derivative, was found to be highly effective, particularly at low temperatures. sci-hub.sethieme-connect.com This approach provides direct access to novel, enantioenriched axially chiral oxime ethers, which are valuable intermediates in asymmetric synthesis. sci-hub.se

Kinetic Resolution Techniques for Optically Active Oximes

Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.orgopenochem.org This results in one enantiomer reacting faster to form a product, leaving the unreacted starting material enriched in the slower-reacting enantiomer. openochem.org

An advanced version of this, dynamic kinetic resolution (DKR), has been successfully applied to the synthesis of chiral oxime derivatives. sci-hub.se In DKR, the less reactive enantiomer is racemized in situ, allowing for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, thereby overcoming the 50% yield limit of classical kinetic resolution. taylorandfrancis.com For example, the dynamic kinetic resolution of α-substituted cyclohexanones has been achieved using a chiral BINOL-derived phosphoric acid catalyst. sci-hub.senih.gov This process yields versatile, optically active oxime ether intermediates in high yields and with high enantioselectivities. sci-hub.se

Table 3: Summary of Stereoselective Synthesis Findings for Cyclohexanone (B45756) Oxime Analogues

| Technique | Substrate Type | Catalyst/Reagent System | Outcome | Reference |

|---|---|---|---|---|

| Enantioselective Desymmetrization | 4-Substituted Cyclohexanones | Chiral BINOL-derived Strontium Phosphate (e.g., Sr(TRIP)₂) | Axially chiral cyclohexylidene oxime ethers in high yield and enantioselectivity (up to 91% ee reported) | sci-hub.sethieme-connect.com |

| Dynamic Kinetic Resolution (DKR) | α-Substituted Cyclohexanones | Chiral BINOL-derived Phosphoric Acid | Optically active oxime ether products in high yield and enantioselectivity | sci-hub.senih.gov |

Chemical Reactivity and Transformation Pathways of 2 Phenylcyclohexanone Oxime

Rearrangement Reactions

The most prominent rearrangement reaction of 2-phenylcyclohexanone (B152291) oxime is the Beckmann rearrangement, a classic transformation that converts oximes into amides or lactams. wikipedia.orgrsc.org This reaction is typically catalyzed by acids and proceeds through an electron-deficient nitrogen intermediate. organic-chemistry.orgpw.live

Beckmann Rearrangement to Amides/Lactams

The Beckmann rearrangement of cyclic oximes, such as 2-phenylcyclohexanone oxime, yields lactams. wikipedia.org This reaction involves the acid-catalyzed rearrangement of the oxime to a substituted amide. pw.live The archetypal example of this transformation is the industrial-scale conversion of cyclohexanone (B45756) oxime to ε-caprolactam, the precursor to Nylon 6. wikipedia.orgjmcs.org.mx In the case of this compound, the rearrangement would lead to a phenyl-substituted caprolactam. The reaction is initiated by the protonation of the oxime's hydroxyl group, which then departs as water, triggering the migration of the group anti-periplanar to the leaving group. masterorganicchemistry.comchemistrysteps.com

The general transformation can be depicted as follows:

Starting Material: this compound

Reaction: Beckmann Rearrangement

Product: Phenyl-substituted ε-caprolactam

Mechanistic Aspects of Migratory Aptitude and Stereospecificity in Beckmann Rearrangement

The Beckmann rearrangement is a stereospecific reaction. wikipedia.orgpw.live The group that migrates is the one that is positioned anti-periplanar (trans) to the hydroxyl group on the nitrogen atom. wikipedia.orgpw.live This stereochemical requirement is a key feature of the reaction mechanism.

In the case of unsymmetrical ketoximes, the geometry of the oxime determines which group migrates. For this compound, two geometric isomers (E and Z) are possible, where the phenyl and the cyclohexyl methylene (B1212753) group are anti to the hydroxyl group. The migratory aptitude of different groups (e.g., phenyl vs. alkyl) is a factor, but the stereospecificity of the rearrangement dictates that the group anti to the leaving group will migrate regardless of its intrinsic migratory aptitude. chemistrysteps.com However, under certain acidic conditions, E/Z isomerization of the oxime can occur, potentially leading to a mixture of products. chemistrysteps.com The reaction is envisioned to proceed through the protonation of the oxime hydroxyl, followed by a concerted migration of the anti-alkyl or aryl group with the simultaneous expulsion of water, thus avoiding the formation of a free nitrene. organic-chemistry.org

A computational study on the rearrangement of acetone (B3395972) oxime in a Beckmann solution highlighted that the migration of the methyl group to the nitrogen atom occurs in a concerted fashion as the hydroxyl group is expelled. lscollege.ac.in For cyclohexanone oxime, the relief of ring strain allows for a mechanism that leads directly to the protonated caprolactam in a single step. lscollege.ac.in

Catalytic Systems for Enhanced Beckmann Rearrangement Efficiency

The Beckmann rearrangement is traditionally catalyzed by strong acids such as sulfuric acid, polyphosphoric acid, and hydrochloric acid. wikipedia.orgjocpr.com However, these catalysts can lead to by-products and corrosion issues, prompting the development of milder and more efficient catalytic systems. jocpr.com

A variety of alternative catalysts have been explored to improve the efficiency and selectivity of the Beckmann rearrangement. These include:

Lewis Acids and Other Reagents: Tosyl chloride, thionyl chloride, phosphorus pentachloride, and phosphorus pentoxide have been used to promote the rearrangement. wikipedia.orglscollege.ac.in

Solid Acid Catalysts: Zeolites and other solid acids have been investigated, particularly for vapor-phase rearrangements, to simplify catalyst recovery and minimize waste. jocpr.com

Metal-Based Catalysts: A combination of tetrabutylammonium (B224687) perrhenate(VII) and trifluoromethanesulfonic acid has been shown to catalyze the Beckmann rearrangement of oximes, including 4-phenylcyclohexanone (B41837) oxime, in high yield. oup.com Nano-Fe3O4 particles under ultrasound irradiation have also been employed as a green and heterogeneous catalyst for this transformation. jmcs.org.mx

Organocatalysts: Cyanuric chloride with zinc chloride as a co-catalyst can be used to render the Beckmann rearrangement catalytic. wikipedia.orglscollege.ac.in

| Catalyst System | Conditions | Substrate Example | Yield | Reference |

| Tetrabutylammonium perrhenate(VII) / Trifluoromethanesulfonic acid | Refluxing nitromethane, azeotropic removal of water | 4-Phenylcyclohexanone oxime | 91% | oup.com |

| Nano Fe3O4 | Ultrasound irradiation, H2O | Cyclohexanone oxime | 98% | jmcs.org.mx |

| Cyanuric chloride / Zinc chloride | - | Cyclododecanone oxime | - | wikipedia.orglscollege.ac.in |

| Sulfuric Acid | - | Cyclohexanone oxime | - | wikipedia.org |

Competition with Beckmann Fragmentation Reactions

A significant side reaction that can compete with the Beckmann rearrangement is Beckmann fragmentation. wikipedia.orglscollege.ac.in This fragmentation pathway becomes favorable when the group alpha to the oxime can stabilize a carbocation. lscollege.ac.in The presence of a quaternary carbon at the alpha position, for instance, promotes fragmentation. lscollege.ac.in

The fragmentation reaction generates a nitrile and a carbocation. lscollege.ac.in In the context of this compound, if the fragmentation pathway were to occur, it would lead to the formation of a nitrile-containing product. The choice of reagents and reaction conditions can be crucial in directing the reaction towards either rearrangement or fragmentation. wikipedia.org For example, a study on the Semmler-Wolff reaction of cyclohexenone oximes, a related transformation, noted the Beckmann rearrangement as a common side-reaction under traditional harsh conditions. nih.gov However, the use of homogeneous palladium catalysts was shown to favor the desired aromatization over rearrangement. nih.gov

Thermal Cyclization and Dehydration Reactions

In addition to rearrangement, this compound can undergo thermal reactions leading to the formation of heterocyclic structures.

Formation of 1,2,3,4-Tetrahydrocarbazoles

Heating the oxime of 2-phenylcyclohexanone can lead to the formation of 1,2,3,4-tetrahydrocarbazole (B147488). wjarr.comresearchgate.netwjarr.com This thermal cyclization is a key method for synthesizing this important heterocyclic scaffold, which is found in many biologically active compounds. wjarr.com The reaction proceeds by heating the oxime in a solvent such as aqueous ethanol. wjarr.comresearchgate.netwjarr.com This transformation highlights the utility of this compound in constructing fused nitrogen-containing ring systems.

This reaction is a variation of the Fischer-Borsche reaction, which is a classic method for synthesizing tetrahydrocarbazoles from phenylhydrazones and cyclohexanones. wjarr.com The thermal cyclization of the oxime provides an alternative route to this valuable heterocyclic core.

| Starting Material | Reaction Condition | Product | Reference |

| This compound | Heating in aqueous ethanol | 1,2,3,4-Tetrahydrocarbazole | wjarr.comresearchgate.netwjarr.com |

Proposed Mechanistic Intermediates for Cyclization

The thermal cyclization of this compound is a key reaction that yields 1,2,3,4-tetrahydrocarbazole, a significant heterocyclic scaffold. evitachem.comwjarr.com This transformation, sometimes referred to as the Loffler-Ginsburg method, is mechanistically related to the well-known Fischer indole (B1671886) synthesis and the Borsche–Drechsel cyclization. wikipedia.orghandwiki.orgwjarr.com While the Borsche-Drechsel reaction typically starts from a cyclohexanone arylhydrazone, the underlying principle of an acid-catalyzed rearrangement and cyclization provides a framework for understanding the likely intermediates in the cyclization of this compound. wjarr.comwikipedia.orgwikiwand.com

The proposed mechanism commences with the protonation of the oxime hydroxyl group by an acid catalyst, followed by the elimination of water to form a nitrenium ion intermediate. This highly reactive species is short-lived. The critical step involves a wikiwand.comwikiwand.com-sigmatropic rearrangement, analogous to the key step in the Fischer indole synthesis. handwiki.org In this concerted pericyclic reaction, the phenyl group migrates from the nitrogen to the adjacent carbon, leading to the formation of a new C-C bond and an imine intermediate.

Following the sigmatropic rearrangement, the molecule undergoes tautomerization to form an enamine. The subsequent step is an intramolecular electrophilic attack where the enamine attacks the benzene (B151609) ring, leading to the formation of a six-membered ring and a spirocyclic intermediate. The final stage of the mechanism involves the deprotonation and elimination of an ammonia (B1221849) molecule, which re-establishes the aromaticity of the phenyl ring and results in the stable 1,2,3,4-tetrahydrocarbazole product. handwiki.org

Radical and Metal-Catalyzed Transformations

Copper-Catalyzed Radical C-C Bond Cleavage and Annulation Cascades of Oxime Esters

Recent advancements in synthetic methodology have demonstrated the utility of this compound esters in copper-catalyzed radical transformations. Specifically, these compounds can undergo a C-C bond cleavage and subsequent [4+1] annulation cascade with enaminothiones to produce 2-cyanoalkyl-aminothiophene derivatives. nih.gov This reaction proceeds under anaerobic copper(I) catalysis and is initiated by a single-electron transfer (SET) process from the oxime ester to the copper catalyst.

The proposed mechanism begins with the generation of a cyclobutylidene iminyl radical and a Cu(II) species. This iminyl radical then undergoes regioselective β-cleavage of the C-C bond. In the case of 2-substituted cycloalkanone oxime esters, this cleavage can be thermodynamically less favorable but is directed by the catalyst system. The resulting alkyl radical adds to the enaminothione, creating a new radical intermediate. A second SET process, this time involving the reduction of the radical by the Cu(I) catalyst (regenerating Cu(II)), forms a cationic intermediate. This intermediate then undergoes cyclization and deprotonation, facilitated by the carboxylate anion, to yield the final five-membered aminothiophene product and regenerate the active Cu(I) catalyst. wikiwand.com

Research has shown that six-membered cycloketone oxime esters, such as the derivative of 2-phenylcyclohexanone, exhibit lower reactivity compared to their more strained cyclobutanone (B123998) and cyclopentanone (B42830) counterparts, which is attributed to the lower ring strain of the cyclohexanone system. Nevertheless, the reaction proceeds to give moderate yields of the desired annulated products.

| Oxime Ester Substrate | Enaminothione Substrate | Product | Yield (%) |

|---|---|---|---|

| 2-Phenylcyclohexanone O-acetyl oxime | (E)-N-(4-chlorophenyl)-N-(1-(methylthio)-2-nitrovinyl)amine | 2-((1-cyano-1-phenylpentan-5-yl)amino)-N-(4-chlorophenyl)-5-nitrothiophene-3-carboxamide | 61 |

| 2-Methylcyclohexanone O-acetyl oxime | (E)-N-(4-chlorophenyl)-N-(1-(methylthio)-2-nitrovinyl)amine | 2-((1-cyano-1-methylpentan-5-yl)amino)-N-(4-chlorophenyl)-5-nitrothiophene-3-carboxamide | 58 |

Palladium-Catalyzed Semmler-Wolff Type Aromatizations of Related Cyclohexenone Oximes

The Semmler-Wolff reaction is a classic transformation for the synthesis of aromatic primary amines from cyclohexenone oximes. However, its utility has been limited by the harsh reaction conditions required, typically involving strong acids and high temperatures, which lead to low yields and poor functional group compatibility. nih.gov Modern palladium-catalyzed methods have been developed to overcome these limitations, enabling the efficient conversion of cyclohexenone O-acyl oximes to the corresponding primary anilines under significantly milder conditions. nih.govnih.gov

These homogeneous palladium catalysts promote an efficient Semmler-Wolff type aromatization of various cyclohexenone and tetralone O-pivaloyl oximes. nih.govrsc.org The reaction demonstrates broad scope and provides access to valuable substituted anilines and aminonaphthalenes, which are prevalent in pharmaceuticals and functional materials. nih.govresearchgate.net

The catalytic cycle is proposed to begin with the oxidative addition of the oxime N-O bond to a Pd(0) species, such as one generated in situ from Pd(OAc)₂ with a phosphine (B1218219) ligand like PCy₃. nih.govrsc.org This step forms an imino-Pd(II) intermediate, which has been isolated and characterized, lending support to the proposed mechanism. This intermediate can then undergo tautomerization to an enamine-derived amido-Pd(II) species. Subsequent isomerization, followed by β-hydride elimination and tautomerization, leads to the formation of the final primary aniline (B41778) product and regenerates the active Pd(0) catalyst. rsc.org The presence of an acid, such as pivalic acid, may facilitate the proton-transfer steps involved in the tautomerization processes. rsc.org

| Substrate | Product | Yield (%) |

|---|---|---|

| 1-Tetralone O-pivaloyl oxime | 1-Aminonaphthalene | 91 |

| 6-Methoxy-1-tetralone O-pivaloyl oxime | 6-Methoxy-1-aminonaphthalene | 94 |

| 3,3-Dimethylcyclohex-1-en-1-one O-pivaloyl oxime | 3,3-Dimethylaniline | 75 |

| Isophorone O-pivaloyl oxime | 3,5,5-Trimethylaniline | 68 |

Advanced Spectroscopic and Computational Analysis of 2 Phenylcyclohexanone Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations of Stereochemistry and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the detailed structural analysis of 2-phenylcyclohexanone (B152291) oxime, enabling the characterization of its stereoisomers and conformational dynamics. Through ¹H and ¹³C NMR, researchers can distinguish between the (E) and (Z) geometric isomers and probe the conformational preferences of the six-membered ring.

Investigations into substituted 2-phenylcyclohexanone oximes have demonstrated the power of NMR in assigning stereochemistry. For instance, in derivatives like trans-4-tert-Butyl-2-phenylcyclohexanone oxime, NMR analysis revealed an inseparable mixture of (E) and (Z) isomers. nih.gov The stereochemistry and conformation of such adducts are often determined by analyzing NMR data, which can indicate, for example, that a product has a cis-stereochemistry. nih.gov Two-dimensional NMR techniques, such as Nuclear Overhauser Effect (nOe) analysis, have been crucial in determining that some derivatives exist in a twist-boat conformation. nih.gov

The protonation of the oxime group can induce a conformational change, a phenomenon that has been studied using NMR. acs.org The chemical shifts in the ¹H and ¹³C NMR spectra are sensitive to the configuration around the C=N bond and the conformation of the cyclohexanone (B45756) ring. researchgate.netresearchgate.net For example, the chemical shifts of the protons and carbons in the cyclohexane (B81311) ring can be influenced by the orientation of the phenyl group and the oxime's hydroxyl group. researchgate.net In some cases, the change of solvent from CDCl₃ to DMSO-d₆ can significantly affect the chemical shifts of the ring protons, highlighting the role of solvent-solute interactions in conformational preferences. researchgate.net

The presence of (E) and (Z) isomers is typically confirmed by the observation of two distinct sets of signals in the NMR spectra. nih.gov For example, the ¹H NMR spectrum of 11H-indeno[1,2-b]quinoxalin-11-one oxime in DMSO-d₆ showed two signals for the oxime hydroxyl proton at 13.36 and 13.26 ppm, with an integral ratio of 1.00:0.11, indicating the presence of two isomers in solution. nih.gov The assignment of these isomers can be achieved using 2D NMR experiments like NOESY, which detects through-space interactions between protons. nih.gov

Below is a table summarizing representative NMR data for related cyclohexanone oxime derivatives, illustrating the typical chemical shifts observed.

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Cyclohexanone Oxime Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| trans-4-tert-Butyl-2-phenylcyclohexanone oxime (E isomer) nih.gov | ¹H | 8.92 (br s, 1H), 7.40-7.24 (m, 5H), 3.88 (br s, 1H), 3.33 (dm, J = 12.2 Hz, 1H), 2.60 (dm, J = 13.7 Hz, 1H), 1.92-1.6 (m, 3H), 1.50 (tm, J = 9.3 Hz, 1H), 1.36-1.21 (m, 1H), 0.94 (s, 9H) |

| ¹³C | 162.7, 141.0, 129.0, 127.7, 126.6, 44.3, 42.3, 32.9, 31.2, 27.8, 27.0, 22.5 | |

| cis-4-tert-Butyl-2-phenylcyclohexanone oxime nih.gov | ¹H | 7.36-7.21 (m, 5H), 3.50 (dm, J = 13.2 Hz, 1H), 3.40 (dd, J = 4.1, 12.9 Hz, 1H), 2.12-1.98 (m, 2H), 1.79 (td, J = 5.4, 13.9 Hz, 1H), 1.64 (q, J = 12.4 Hz, 1H), 1.49-1.43 (m, 1H), 1.37-1.22 (m, 2H), 0.92 (s, 9H) |

| ¹³C | 162.9, 141.3, 129.1, 128.7, 127.1, 49.8, 48.1, 36.1, 33.0, 28.0, 26.9, 24.9 |

Spectra recorded in CDCl₃. Data sourced from literature. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and reactivity of molecules like 2-phenylcyclohexanone oxime. nih.govscispace.comrsc.org DFT calculations allow for the optimization of molecular geometries and the determination of relative energies of different isomers and conformations, providing insights that complement experimental findings. biointerfaceresearch.com

DFT studies can predict the relative stabilities of the (E) and (Z) isomers of this compound. For example, calculations on related systems have shown that one isomer can be more stable than the other by a few kcal/mol. researchgate.net These calculations often employ a functional, such as PBE1PBE or M06-2X, with a suitable basis set (e.g., 6-31+G*) and may incorporate a solvent model like the Polarized Continuum Model (PCM) to better simulate experimental conditions. biointerfaceresearch.commdpi.com

The reactivity of this compound, particularly in the context of the Beckmann rearrangement, is a key area explored by DFT. kuleuven.be This reaction involves the transformation of an oxime into an amide. libretexts.org DFT calculations can map the potential energy surface of the reaction, identifying the structures of reactants, transition states, and products. kuleuven.be The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are used to calculate various reactivity descriptors. biointerfaceresearch.com These descriptors, including the HOMO-LUMO energy gap, electronegativity, and global hardness, provide a quantitative measure of the molecule's reactivity and stability. biointerfaceresearch.com

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (Eg) | ELUMO - EHOMO | Indicates chemical reactivity and stability. biointerfaceresearch.com |

| Electron Affinity (A) | -ELUMO | Measures the ability to accept an electron. biointerfaceresearch.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. biointerfaceresearch.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. biointerfaceresearch.com |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. biointerfaceresearch.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. biointerfaceresearch.com |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the electrophilic power of a molecule. biointerfaceresearch.com |

Formulas are based on Koopmans' theorem within the DFT framework.

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals corresponding to the familiar concepts of chemical bonds, lone pairs, and antibonds. uni-muenchen.dewisc.eduq-chem.com This approach provides a quantitative description of the Lewis-like bonding structure and reveals the stabilizing effects of orbital interactions. wisc.eduwisc.edu

For this compound, NBO analysis can elucidate key electronic features. It quantifies hyperconjugative interactions, which are delocalizations of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu A critical interaction in oximes involves the delocalization of electron density from an oxygen lone pair (nO) to the antibonding orbital of the adjacent C₁-C₂ bond (σC1-C2). researchgate.net Another significant interaction is the delocalization from the σC1-C2 bond to the σN-O antibonding orbital. researchgate.net

The energetic significance of these interactions is estimated using second-order perturbation theory. wisc.edu The stabilization energy, E(2), associated with a donor-acceptor interaction is calculated and provides a measure of the interaction's strength. wisc.edu For instance, an E(2) value of 8.13 kcal/mol for an n → σ* interaction in a molecule like methylamine (B109427) indicates a strong stabilizing effect. wisc.edu These interactions are crucial for understanding the ground-state geometry and the subtle electronic effects that influence the molecule's reactivity, such as in the Beckmann rearrangement. researchgate.net

Table 3: Key Donor-Acceptor Interactions from NBO Analysis in Oximes

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction | Significance |

|---|---|---|---|---|

| nO | σ*C1-C2 | Typically 1-5 | n → σ* | Weakens the C₁-C₂ bond, influences conformation. researchgate.net |

| σC1-C2 | σ*N-O | Typically > 5 | σ → σ* | Weakens the N-O bond, primes molecule for rearrangement. researchgate.netnih.gov |

| nN | π*C=C (phenyl) | Variable | n → π* | Delocalization of nitrogen lone pair into the phenyl ring. |

E(2) values are representative and vary based on the specific molecular structure and computational level.

Computational chemistry provides powerful tools for analyzing the transition states of chemical reactions, offering deep mechanistic insights that are often inaccessible through experimental means alone. For this compound, transition state analysis is particularly relevant for understanding rearrangement processes like the Beckmann rearrangement. kuleuven.bemasterorganicchemistry.com

The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the oxime's leaving group migrates. libretexts.orgnih.gov DFT calculations are used to locate the transition state (TS) structure on the potential energy surface that connects the reactant (protonated or activated oxime) to the product (a nitrilium ion intermediate, which then hydrolyzes to an amide). kuleuven.beresearchgate.net The geometry of the TS reveals the synchronous nature of bond breaking (N-O) and bond formation (C-C migration to N). nih.gov

By calculating the energy of the reactant and the transition state, the activation energy (ΔG‡) for the rearrangement can be determined. mdpi.com This value is critical for predicting the reaction rate and understanding how substituents or catalysts influence the reaction. For example, theoretical studies on the Beckmann rearrangement of formaldehyde (B43269) oxime showed the rate-determining step to be a 1,2-H-shift, with a calculated activation barrier of around 225 kJ/mol in the gas phase. kuleuven.be Computational models can also explore the effect of solvent, which can significantly alter the activation barrier by stabilizing charged intermediates and transition states. kuleuven.be The characterization of a calculated TS is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

Table 4: Components of a Computational Transition State Analysis

| Component | Description | Relevance to this compound Rearrangement |

|---|---|---|

| Geometry Optimization | Locating the minimum energy structures for reactants, products, and the first-order saddle point (transition state). researchgate.net | Determines the precise atomic arrangement during the migration of the phenyl or alkyl group. |

| Activation Energy (ΔE‡ or ΔG‡) | The energy difference between the transition state and the reactant(s). kuleuven.be | Quantifies the kinetic barrier for the rearrangement, indicating reaction feasibility. |

| Frequency Calculation | Calculation of vibrational frequencies for stationary points. | Confirms a structure as a true transition state (one imaginary frequency). researchgate.net |

| Intrinsic Reaction Coordinate (IRC) | A calculation that follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products. | Verifies that the located TS correctly links the intended oxime reactant and nitrilium ion product. |

| Solvent Effects | Incorporating a continuum or explicit solvent model in the calculations. kuleuven.be | Provides a more realistic activation energy by accounting for solvent stabilization of charged species. |

Synthetic Utility of 2 Phenylcyclohexanone Oxime As a Key Intermediate

Construction of Polycyclic Nitrogen-Containing Heterocycles (e.g., Tetrahydrocarbazoles)

2-Phenylcyclohexanone (B152291) oxime is a valuable precursor for the synthesis of 1,2,3,4-tetrahydrocarbazoles, a core structure in many biologically active compounds and functional materials. The formation of the tetrahydrocarbazole skeleton from the oxime can be achieved through thermal cyclization. wjarr.comorgsyn.org Heating 2-phenylcyclohexanone oxime, for instance in aqueous ethanol, induces an intramolecular cyclization to yield 1,2,3,4-tetrahydrocarbazole (B147488). wjarr.com

This transformation is related to the broader and more common Fischer indole (B1671886) synthesis, a powerful method for creating indole and carbazole (B46965) rings. organic-chemistry.orgwikipedia.org The classical Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with a ketone or aldehyde. wikipedia.orgyoutube.com This reaction proceeds through a phenylhydrazone intermediate, which, after tautomerization to an enamine, undergoes a orgsyn.orgorgsyn.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. wikipedia.org The synthesis of tetrahydrocarbazoles from cyclohexanone (B45756) and phenylhydrazines is a well-established example known as the Borsche–Drechsel cyclization. wikipedia.orgresearchgate.net

While the direct cyclization of this compound offers an alternative route, the Fischer-Borsche reaction remains a widely used method, often providing high yields of substituted tetrahydrocarbazoles under various catalytic conditions, including the use of Brønsted or Lewis acids. wjarr.comwikipedia.org

Table 1: Synthesis of Tetrahydrocarbazoles

| Precursor(s) | Reaction | Product | Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| This compound | Thermal Cyclization | 1,2,3,4-Tetrahydrocarbazole | Heating in aqueous ethanol | Not specified | wjarr.comorgsyn.org |

| Phenylhydrazine and Cyclohexanone | Fischer-Borsche Reaction | 1,2,3,4-Tetrahydrocarbazole | Acetic acid/HCl, reflux | up to 95% | wjarr.comorgsyn.org |

Precursor for Substituted Amides and Lactams via Rearrangement

This compound is an ideal substrate for the Beckmann rearrangement, a classic acid-catalyzed transformation that converts oximes into amides or lactams. rsc.orgorganic-chemistry.org This reaction is of significant industrial and synthetic importance; for example, the large-scale production of Nylon-6 relies on the Beckmann rearrangement of cyclohexanone oxime to ε-caprolactam. wikipedia.orgnih.gov

When a cyclic ketoxime like this compound is subjected to the Beckmann rearrangement, it yields a substituted lactam (a cyclic amide). slideshare.netyoutube.com The reaction is typically promoted by strong acids such as sulfuric acid, polyphosphoric acid, or other reagents like tosyl chloride or phosphorus pentachloride, which facilitate the conversion of the oxime's hydroxyl group into a good leaving group. wikipedia.orgmasterorganicchemistry.com

The mechanism involves protonation of the oxime's hydroxyl group, followed by a concerted migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom. organic-chemistry.orgwikipedia.org This rearrangement step results in the formation of a nitrilium ion intermediate, which is then attacked by water. Subsequent tautomerization yields the final lactam product. masterorganicchemistry.com For this compound, the stereochemistry of the oxime (E/Z isomerism) dictates which of the two adjacent carbon atoms migrates: the phenyl-bearing C2 or the unsubstituted C6. This regioselectivity is a key feature of the Beckmann rearrangement, allowing for the controlled synthesis of specific lactam regioisomers. wikipedia.org

Table 2: Beckmann Rearrangement of Ketoximes

| Starting Material | Reagent(s) | Product Type | Key Feature | Reference(s) |

|---|---|---|---|---|

| Ketoxime (acyclic) | Acid (e.g., H₂SO₄) | Substituted Amide | Rearrangement of alkyl group | slideshare.netmasterorganicchemistry.com |

| Ketoxime (cyclic) | Acid (e.g., H₂SO₄) | Lactam | Ring expansion by one atom (nitrogen) | wikipedia.orgyoutube.com |

Role in the Synthesis of Chiral Molecules and Complex Scaffolds

The structural framework of this compound is a valuable platform for asymmetric synthesis. The oxime functional group can be used to direct stereoselective reactions, and the inherent chirality of the molecule (once resolved or synthesized enantioselectively) can be transferred to more complex products.

A key strategy involves the catalytic asymmetric synthesis of chiral oxime ethers. For instance, the desymmetrization of prochiral 4-substituted cyclohexanones with O-arylhydroxylamines, catalyzed by chiral BINOL-derived phosphate (B84403) complexes, can produce axially chiral cyclohexylidene oxime ethers with high enantioselectivity. sci-hub.se This methodology has been extended to the dynamic kinetic resolution of 2-substituted cyclohexanones, demonstrating the utility of this approach for creating chiral building blocks. sci-hub.se Applying such a strategy to 2-phenylcyclohexanone could provide access to enantioenriched oxime ethers, which are precursors to other chiral molecules. For example, the stereoselective reduction of a chiral oxime ether can yield chiral amines, which are fundamental components of many pharmaceuticals and natural products. sci-hub.se

Furthermore, the oxime group itself can participate in cyclization reactions to form functionalized heterocycles. One-pot cyclizations of oxime dianions (formed by deprotonation with strong bases) with various electrophiles provide an efficient route to functionalized isoxazoles and other heterocyclic systems. researchgate.net When applied to chiral derivatives of this compound, this method could lead to the synthesis of complex, enantioenriched heterocyclic scaffolds. The development of enantioselective methods for synthesizing bicyclic systems, such as 2-aza-bicyclo[2.1.1]hexanes via cycloadditions with imines, highlights the ongoing interest in creating complex, three-dimensional chiral structures from accessible starting materials. thieme-connect.de

Intermediate for Advanced Organic Building Blocks

Beyond its direct use in forming heterocycles and lactams, this compound and its derivatives serve as intermediates for synthesizing other advanced organic building blocks. These building blocks are valuable in medicinal chemistry and materials science.

One notable transformation is the palladium-catalyzed Semmler-Wolff reaction, which converts cyclohexenone oximes into primary anilines. nih.gov This reaction provides a modern alternative to the classical method, which often required harsh conditions and gave low yields. nih.gov The catalytic version has been successfully applied to the pivaloyl oxime derived from 2-phenylcyclohexenone, affording 2-aminobiphenyl (B1664054) in good yield. nih.gov 2-Aminobiphenyl is a crucial precursor for synthesizing carbazoles and other important compounds.

Additionally, the oxime group can be readily acylated to form oxime esters. researchgate.net These oxime esters are not merely protected forms of the oxime; they are versatile reactive intermediates. For example, they can participate in copper-catalyzed radical cross-coupling reactions to generate other complex structures. researchgate.net The ability to transform this compound into fundamentally different structures like substituted anilines and reactive oxime esters underscores its importance as a versatile node in synthetic pathways.

Table 3: Synthesis of Advanced Building Blocks

| Precursor | Reaction/Reagents | Product | Utility of Product | Reference(s) |

|---|---|---|---|---|

| 2-Phenylcyclohexenone O-pivaloyl oxime | Pd(OAc)₂, Tricyclopentylphosphine, K₂CO₃ | 2-Aminobiphenyl | Precursor for carbazoles, functional materials | nih.gov |

Emerging Research Areas and Future Perspectives

Development of Novel Catalytic Methodologies for Selective Transformations

The selective transformation of 2-phenylcyclohexanone (B152291) oxime into valuable chemical entities is a burgeoning field of study. Researchers are increasingly focusing on sophisticated catalytic systems to control the reactivity of the oxime functional group and the surrounding molecular framework. Key areas of development include selective hydrogenations, C-H functionalization, and the synthesis of heterocyclic compounds.

Catalytic hydrogenation of oximes is a fundamental transformation. While the complete reduction to amines is well-known, the selective partial hydrogenation to hydroxylamines or the controlled rearrangement to lactams presents a significant challenge. For analogous compounds like nitrocyclohexane, various catalytic systems have been explored for selective hydrogenation to cyclohexanone (B45756) oxime, utilizing metals such as copper, palladium, and platinum. bohrium.comrsc.orglookchem.com For instance, a Cu12Ag17 cluster has been shown to be highly selective for the formation of cyclohexanone oxime from nitrocyclohexane. rsc.org Similarly, platinum nanoparticles decorated with TiOx have been designed to promote the partial reduction of the nitro group. lookchem.com These methodologies offer a blueprint for the development of catalysts for the selective reduction of 2-phenylcyclohexanone oxime, where controlling the hydrogenation of the C=N bond without affecting the phenyl ring or inducing unwanted rearrangements is crucial. The development of catalysts that can selectively yield either the corresponding hydroxylamine (B1172632) or the lactam, a derivative of caprolactam, is a key objective. google.comucm.es

The presence of both sp² and sp³ C-H bonds in this compound makes it an excellent candidate for directed C-H functionalization reactions. The oxime group can act as a directing group, guiding a metal catalyst to activate a specific C-H bond. Palladium and rhodium-catalyzed reactions are at the forefront of this research. nih.govrsc.orgrsc.org For example, rhodium catalysts have been effectively used for the ortho-acrylation of aryl ketone O-methyl oximes. rsc.org This suggests a pathway for introducing functional groups at the ortho-position of the phenyl ring in this compound. Similarly, palladium-catalyzed C-H activation can be employed to introduce aryl or other functional groups, leveraging the directing ability of the oxime ether. nih.govresearchgate.net These transformations would provide a direct route to novel derivatives with potential applications in medicinal chemistry and materials science.

The following table summarizes representative catalytic systems that could be adapted for the selective transformation of this compound.

Table 1: Potential Catalytic Systems for Selective Transformations| Catalyst System | Transformation | Potential Product from this compound | Reference |

|---|---|---|---|

| Decorated Pt nanoparticles | Selective Hydrogenation | 2-Phenylcyclohexylhydroxylamine | lookchem.com |

| Cu-based clusters | Selective Hydrogenation | 2-Phenylcyclohexylhydroxylamine | rsc.org |

| Rhodium complexes | C-H Acrylation | ortho-Acrylated this compound | rsc.org |

| Palladium complexes | C-H Arylation | ortho-Arylated this compound | researchgate.net |

Advancements in Asymmetric Syntheses Involving Oxime Intermediates

The synthesis of chiral molecules is a cornerstone of modern organic chemistry, and this compound serves as a valuable prochiral intermediate for the synthesis of enantiomerically enriched compounds. The focus of emerging research is on the development of catalytic asymmetric methods to control the stereochemistry of reactions involving this oxime.

A significant challenge in the asymmetric hydrogenation of oximes is preventing the cleavage of the N-O bond while achieving high enantioselectivity. incatt.nl Recent breakthroughs have shown that nickel complexes with chiral bisphosphine ligands can effectively catalyze the asymmetric hydrogenation of oximes to optically pure hydroxylamines with high yields and enantiomeric excess. incatt.nl Applying such a system to this compound could provide access to chiral 2-phenylcyclohexylhydroxylamines, which are valuable building blocks for the synthesis of more complex chiral molecules.

Furthermore, the rhodium-catalyzed asymmetric 1,4-addition of organometallic reagents to cyclic enones is a powerful tool for creating stereogenic centers. For instance, the reaction of 2-cyclohexenone with a phenyltitanate reagent in the presence of a chiral rhodium-binap catalyst yields (S)-3-phenylcyclohexanone with high enantioselectivity. nih.gov This highlights the potential for developing asymmetric syntheses starting from precursors to this compound, or by using the oxime itself in catalytic asymmetric conjugate addition reactions to introduce substituents with high stereocontrol. The development of chiral catalysts that can differentiate between the two faces of the C=N double bond in this compound during a reduction or addition reaction is a key area of future research.

The following table outlines potential asymmetric syntheses involving this compound or its derivatives.

Table 2: Potential Asymmetric Syntheses| Reaction Type | Chiral Catalyst Type | Potential Chiral Product | Reference |

|---|---|---|---|

| Asymmetric Hydrogenation | Nickel-bisphosphine complex | (1R,2S)- or (1S,2R)-2-Phenylcyclohexylhydroxylamine | incatt.nl |

| Asymmetric 1,4-Addition | Rhodium-BINAP complex | Chiral substituted 2-phenylcyclohexanones | nih.gov |

| Asymmetric Michael Reaction | Chiral quaternary ammonium (B1175870) salt | Chiral adducts from the enamine/enolate of 2-phenylcyclohexanone | researchgate.net |

In-Depth Mechanistic Studies of Unexplored Reaction Pathways

A deeper understanding of the reaction mechanisms governing the transformations of this compound is crucial for the rational design of new synthetic methods and catalysts. While the Beckmann rearrangement is a classic reaction of oximes, detailed mechanistic studies, especially for substituted cyclic systems like this compound, are still an area of active investigation.

The Beckmann rearrangement of ketoximes is known to be a stereospecific process where the group anti-periplanar to the hydroxyl group on the nitrogen atom migrates. wikipedia.org In the case of this compound, this would lead to two possible regioisomeric lactams depending on the E/Z configuration of the oxime. The phenyl group's electronic and steric influence on the migratory aptitude of the adjacent carbon atoms is a key question that warrants further computational and experimental investigation. wikipedia.orgchemistnotes.com Computational studies on simpler oximes have elucidated the role of solvent molecules and acid catalysts in stabilizing the transition state. wikipedia.org Similar in-depth studies on this compound would provide valuable insights into controlling the regioselectivity of the rearrangement.

Beyond the Beckmann rearrangement, other reaction pathways of this compound are largely unexplored. For instance, rhodium(III)-catalyzed reactions of aryl oximes with internal alkynes have been shown to proceed through a redox-neutral pathway involving C-H and C-C bond activation, leading to novel nitrile-containing molecules. rsc.org Mechanistic studies, including theoretical calculations, have been instrumental in understanding these complex transformations. rsc.org Applying such methodologies to this compound could unveil novel reaction pathways, potentially leading to the synthesis of unique molecular scaffolds. The possibility of radical-mediated pathways, especially in the presence of transition metal catalysts, also presents an exciting avenue for mechanistic exploration. mdpi.com

The following table summarizes key mechanistic questions and potential reaction pathways for future study.

Table 3: Mechanistic Studies and Unexplored Pathways| Reaction | Key Mechanistic Question | Potential Outcome | Reference |

|---|---|---|---|

| Beckmann Rearrangement | Influence of the phenyl group on migratory aptitude | Selective formation of one regioisomeric lactam | wikipedia.orgchemistnotes.com |

| Rhodium-catalyzed C-H/C-C activation | Feasibility and mechanism with a cyclic, non-aromatic oxime | Novel ring-opened or rearranged products | rsc.org |

| Radical-mediated transformations | Generation and reactivity of iminyl radicals | Dimerization, cyclization, or addition products | mdpi.com |

Q & A

Q. What are the standard synthetic routes for preparing 2-Phenylcyclohexanone oxime, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via oximation of 2-Phenylcyclohexanone using hydroxylamine hydrochloride under acidic or neutral conditions. Key parameters include:

- Temperature : Lower temperatures (e.g., 0°C) may reduce side reactions but slow kinetics .

- Solvent : Aqueous ethanol or methanol is preferred for solubility and stability .

- Stoichiometry : Excess hydroxylamine (1.2–1.5 equivalents) ensures complete conversion .

- Workup : Neutralization with sodium bicarbonate followed by extraction with ethyl acetate is standard .

- Yield Optimization : Yields >90% are achievable under controlled conditions, though incomplete conversion occurs if temperature or reagent ratios deviate .

Q. How does the environmental stability of this compound affect experimental design?

- Methodological Answer : The compound degrades under UV light, heat (>60°C), or acidic conditions, necessitating:

- Storage : Amber glassware at 4°C in inert atmospheres to prevent photolysis and oxidation .

- Reaction Compatibility : Avoid strong acids (e.g., H₂SO₄) to prevent decomposition; use buffered systems for pH-sensitive reactions .

- Handling : Short-term exposure to ambient light during synthesis is tolerable if steps are completed within 2–3 hours .

Q. What analytical methods are recommended for determining purity and enantiomeric excess of this compound?

- Methodological Answer :

- Chiral GC-FID : Using a Chirasil-Dex column (2°C/min ramp from 100°C to 160°C) resolves (R)- and (S)-enantiomers (retention times: 9.2 min and 9.4 min, respectively). Internal standards (e.g., tetradecane) improve quantification .

- Circular Dichroism (CD) : Measures optical rotation for enantiopure samples; molar rotations should align with literature values (e.g., [α]D²⁵ = ±152°) .

- NMR : ¹H-NMR (CDCl₃) shows characteristic oxime proton at δ 8.1–8.3 ppm and phenyl protons at δ 7.2–7.4 ppm .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound derivatives?

- Methodological Answer : Use Box-Behnken Design (BBD) to model interactions between variables:

- Factors : Temperature (X₁: 30–70°C), catalyst loading (X₂: 1–5 mol%), and solvent ratio (X₃: 1:1–1:3 substrate:H₂O) .

- Response Surface Analysis : Quadratic models predict optimal conditions (e.g., 50°C, 3 mol% catalyst, 1:2 solvent ratio) for >95% conversion .

- Validation : Confirm via triplicate runs and ANOVA (p < 0.05).

Q. What mechanistic insights explain the thermal cyclization of this compound to tetrahydrocarbazoles?

- Methodological Answer : The reaction proceeds via:

Beckmann Rearrangement : Oxime → nitrene intermediate under heat (80–100°C in ethanol/water) .

Cyclization : Intramolecular electrophilic aromatic substitution forms the tetrahydrocarbazole core .

- Kinetics : First-order dependence on oxime concentration; activation energy (Eₐ) ≈ 65 kJ/mol .

- Side Reactions : Competing hydrolysis to ketone occurs if moisture is not controlled .

Q. Which catalytic systems enhance enantioselective synthesis of this compound?

- Methodological Answer :

- Biocatalysts : Engineered Baeyer-Villiger monooxygenases (e.g., Syn::PcpcBVMOXeno) achieve >200 enantiomeric excess (ee) in whole-cell systems .

- Metal Catalysts : Chiral salen-Mn(III) complexes (e.g., Jacobsen catalyst) in biphasic systems (CH₂Cl₂/H₂O) yield 80–85% ee .

- Process Considerations : Immobilized enzymes or ligands improve recyclability and reduce costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.